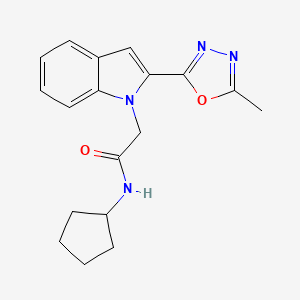![molecular formula C13H16ClNO6S B2589677 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 1008040-45-6](/img/structure/B2589677.png)
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid, also known as CB-Cl, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and is a potent inhibitor of carbonic anhydrase (CA) enzymes.
Mécanisme D'action
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid acts as a competitive inhibitor of carbonic anhydrases by binding to the active site of the enzyme. It forms a reversible covalent bond with the zinc ion in the active site, thereby preventing the binding of substrates to the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions and protons, which affects various physiological processes.
Biochemical and Physiological Effects:
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to have various biochemical and physiological effects due to its inhibitory activity against carbonic anhydrases. It has been shown to decrease the production of bicarbonate ions and protons, which affects acid-base balance and ion transport. It has also been shown to decrease the production of aqueous humor in the eye, which affects intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid in lab experiments is its potent inhibitory activity against carbonic anhydrases. This allows for the investigation of the role of carbonic anhydrases in various physiological processes. Another advantage is its high purity, which ensures reproducibility of results.
One of the limitations of using 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid in lab experiments is its specificity for carbonic anhydrases. This limits its use in investigating other physiological processes. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid in scientific research. One direction is the investigation of its role in cancer therapy. Carbonic anhydrases have been shown to play a crucial role in tumor growth and metastasis, and 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to inhibit their activity. Another direction is the investigation of its role in osteoporosis therapy. Carbonic anhydrases have been shown to play a role in bone resorption, and 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to inhibit their activity. Finally, the development of more potent and specific inhibitors of carbonic anhydrases is a promising direction for future research.
Méthodes De Synthèse
The synthesis of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with 2-methyl-1-butanol and chlorosulfonic acid. The reaction takes place under reflux conditions in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid.
Applications De Recherche Scientifique
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been used in various scientific research studies due to its potent inhibitory activity against carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to inhibit the activity of various carbonic anhydrase isoforms, including CA I, II, IV, and IX. This inhibition has been utilized in various studies to investigate the role of carbonic anhydrases in different physiological processes. For example, 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been used to study the role of carbonic anhydrases in cancer, osteoporosis, and glaucoma.
Propriétés
IUPAC Name |
5-[(1-carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6S/c1-3-7(2)11(13(18)19)15-22(20,21)8-4-5-10(14)9(6-8)12(16)17/h4-7,11,15H,3H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFCEUBFWDWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2589596.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate](/img/structure/B2589597.png)
![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)
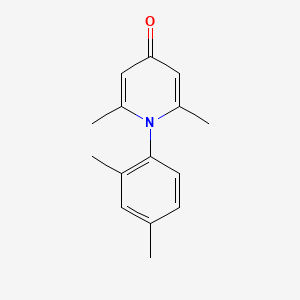
![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)
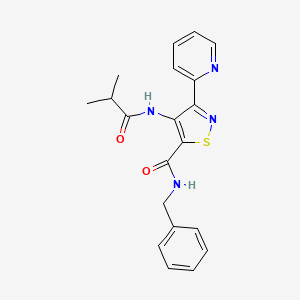
![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)
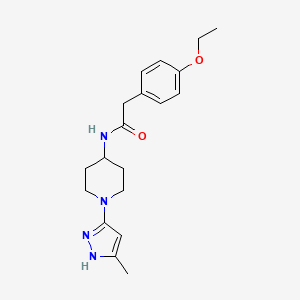
![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)

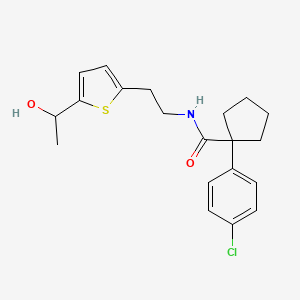
![8-ethoxy-3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2589613.png)

